molecular formula C31H34N2O5 B12020386 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12020386
M. Wt: 514.6 g/mol
InChI Key: AJRIINFKTVJCCX-ORIPQNMZSA-N
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Description

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C31H34N2O5 This compound is known for its unique structural features, which include a pyrrol-2-one core, substituted with various functional groups such as diethylamino, hydroxy, methoxy, methylbenzoyl, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Diethylamino Group: This step typically involves the reaction of the intermediate with diethylamine under controlled conditions.

    Substitution with Hydroxy, Methoxy, Methylbenzoyl, and Phenoxyphenyl Groups: These functional groups are introduced through various substitution reactions, often involving the use of specific reagents and catalysts to ensure regioselectivity and high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. The compound’s overall structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzoyl ring.

    1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the methoxy group on the benzoyl ring.

Uniqueness

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzoyl ring, along with the phenoxyphenyl group, enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H34N2O5

Molecular Weight

514.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O5/c1-5-32(6-2)17-18-33-28(22-11-10-14-25(20-22)38-24-12-8-7-9-13-24)27(30(35)31(33)36)29(34)23-15-16-26(37-4)21(3)19-23/h7-16,19-20,28,34H,5-6,17-18H2,1-4H3/b29-27+

InChI Key

AJRIINFKTVJCCX-ORIPQNMZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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